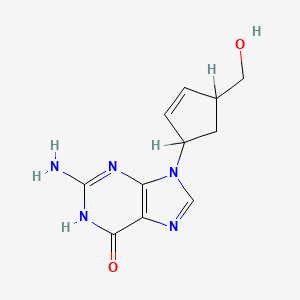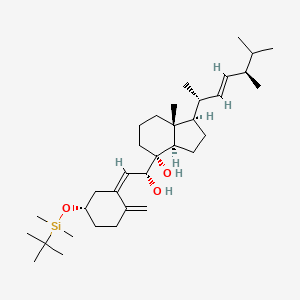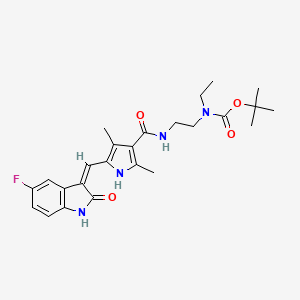
Carbovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbovir is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has shown significant efficacy in inhibiting HIV replication in vitro .
Mechanism of Action
Target of Action
Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .
Mode of Action
This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .
Biochemical Pathways
This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .
Result of Action
The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .
Biochemical Analysis
Biochemical Properties
Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .
Cellular Effects
This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .
Temporal Effects in Laboratory Settings
The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .
Transport and Distribution
This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbovir can be synthesized through various routes. One notable method involves the stereospecific opening of chiral cyclopentene epoxides by substituted purines . Another approach includes the ring-closing metathesis reaction, which has facilitated the synthesis of carbasugars on a preparative scale .
Industrial Production Methods: Industrial production of this compound often involves the use of whole cell catalysts for the resolution of intermediates, ensuring high optical purity . The process is designed to be scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Carbovir undergoes various chemical reactions, including phosphorylation, which is crucial for its antiviral activity . The compound can be phosphorylated by cellular enzymes to form its active triphosphate derivative .
Common Reagents and Conditions: Phosphorylation reactions typically involve reagents such as phosphorus oxychloride and enzymes like nucleoside-diphosphate kinase . The reaction conditions often include specific pH levels and the presence of cofactors to facilitate the enzymatic activity.
Major Products: The primary product of this compound’s phosphorylation is this compound triphosphate, which is the active form that inhibits viral replication .
Scientific Research Applications
Carbovir has been extensively studied for its antiviral properties, particularly against HIV . It has shown promise in inhibiting the replication of the virus by targeting viral polymerase and causing chain termination . Additionally, this compound’s unique structure has made it a valuable compound in the study of nucleoside analogs and their potential therapeutic applications .
Comparison with Similar Compounds
- Abacavir
- Stavudine
- Zidovudine
Comparison: Carbovir is unique among its analogs due to its carbocyclic structure, which provides stability under acidic conditions and resistance to metabolic enzymes . While abacavir, a related compound, is widely used in clinical settings, this compound’s clinical use has been limited due to its cytotoxicity and poor oral bioavailability . its potent antiviral activity makes it a valuable compound for research and potential therapeutic development.
Properties
CAS No. |
118353-05-2 |
|---|---|
Molecular Formula |
C11H13N5O2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChI Key |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Isomeric SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Synonyms |
rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/new.no-structure.jpg)





![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)

